molecular formula C15H16N2O2S B1341050 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline CAS No. 774586-92-4

4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline

Cat. No. B1341050
CAS RN: 774586-92-4
M. Wt: 288.4 g/mol
InChI Key: ODYWGEJIYZOKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline” is a chemical compound with the CAS Number: 774586-92-4. It has a molecular weight of 288.37 and its IUPAC name is 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline .


Molecular Structure Analysis

The InChI code for “4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline” is 1S/C15H16N2O2S/c1-11-10-12-4-2-3-5-15(12)17(11)20(18,19)14-8-6-13(16)7-9-14/h2-9,11H,10,16H2,1H3 .

Scientific Research Applications

Anti-inflammatory Activity

Indole derivatives, such as 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole, have been synthesized and assessed for their in vitro COX-2 inhibitory activity as well as in vivo anti-inflammatory activity . This suggests that “4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline” could potentially be used in the development of new anti-inflammatory drugs.

Anticancer Activity

The compound 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole, which is structurally similar to “4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline”, has shown high cytotoxic potential against five leukemia cell lines . This suggests that “4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline” could potentially be used in the development of new anticancer drugs.

Neuroprotective and Antioxidant Properties

2,3-Dihydroindoles, which include “4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline”, are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .

Antiviral Activity

Indole derivatives have been reported to serve as key intermediates for the assembly and preparation of several heterocycles, such as antiviral agents . This suggests that “4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline” could potentially be used in the development of new antiviral drugs.

Anti-HIV Activity

Novel indolyl and oxochromenyl xanthenone derivatives have been reported to show anti-HIV-1 activity . This suggests that “4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline” could potentially be used in the development of new anti-HIV drugs.

Antimicrobial Activity

Imidazole, a five-membered heterocyclic moiety that is structurally similar to indole, has been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, antifungal, and antiparasitic activities . This suggests that “4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline” could potentially be used in the development of new antimicrobial drugs.

properties

IUPAC Name

4-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-11-10-12-4-2-3-5-15(12)17(11)20(18,19)14-8-6-13(16)7-9-14/h2-9,11H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYWGEJIYZOKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586293
Record name 4-(2-Methyl-2,3-dihydro-1H-indole-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline

CAS RN

774586-92-4
Record name 4-(2-Methyl-2,3-dihydro-1H-indole-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.